molecular formula C14H20N4O3 B13965015 Tert-butyl 4-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperazine-1-carboxylate

Tert-butyl 4-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperazine-1-carboxylate

Cat. No.: B13965015
M. Wt: 292.33 g/mol
InChI Key: BMUVDWMIYVPJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group and a methyloxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the piperazine ring followed by the introduction of the cyano and methyloxazole groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

tert-butyl 4-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N4O3/c1-10-16-11(9-15)12(20-10)17-5-7-18(8-6-17)13(19)21-14(2,3)4/h5-8H2,1-4H3

InChI Key

BMUVDWMIYVPJMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.